

A Comparative Analysis of the Pharmacokinetic Profiles of 2-Substituted Adenosine Derivatives

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Compound of Interest

Compound Name: 2-Hydrazinyl-adenosine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of 2-substituted adenosine derivatives, a class of compounds with significant potential as selective agonists for adenosine receptors, particularly the A2A subtype. Due to a lack of publicly available in vivo pharmacokinetic data for **2-Hydrazinyl-adenosine** derivatives, this guide utilizes data from closely related and well-characterized 2-substituted adenosine analogs: Regadenoson and 2-Chloroadenosine. These compounds serve as valuable benchmarks for understanding the absorption, distribution, metabolism, and excretion (ADME) properties that are critical for the development of novel therapeutics in this class.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Regadenoson in humans and 2-Chloroadenosine in rats. This data highlights key differences in their disposition within a biological system.

Parameter	Regadenoson (Human)	2-Chloroadenosine (Rat)
Half-life ($t_{1/2}$)	~2 hours (terminal elimination) [1][2]	Not explicitly stated, but effects are transient
Maximum Concentration (C _{max})	Achieved within 1-4 minutes post-injection[2]	Not explicitly stated
Time to Maximum Concentration (T _{max})	1-4 minutes[2]	Not explicitly stated
Clearance (CL)	37.8 L/h[1][2]	Not explicitly stated, but rapid
Volume of Distribution (V _d)	11.5 L (central compartment), 78.7 L (steady state)[1][2]	Not explicitly stated
Bioavailability (F%)	Administered intravenously	Not applicable (administered intravenously)
Primary Route of Elimination	Renal excretion (~58% as unchanged drug)[1]	Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for the key experiments cited in the characterization of these adenosine derivatives.

In Vivo Pharmacokinetic Study in Humans (Regadenoson)

A study to determine the pharmacokinetic profile of Regadenoson in healthy male volunteers was conducted as a randomized, double-blind, crossover, placebo-controlled trial.[1]

- Subject Population: Healthy male volunteers (n=36), aged 18-50 years.[1]
- Dosing: Single intravenous bolus doses of Regadenoson ranging from 0.1 to 30.0 µg/kg were administered.[1]

- **Sample Collection:** Up to 20 plasma samples were collected within 24 hours after dosing. Urine was collected for 24 hours post-dose.[1]
- **Bioanalysis:** Plasma and urine concentrations of Regadenoson were determined using a validated HPLC/MS/MS method.[3]
- **Pharmacokinetic Analysis:** Plasma concentration-time data were analyzed using a non-linear mixed-effect modeling approach (NONMEM) to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A three-compartment model best described the data.[1][2]

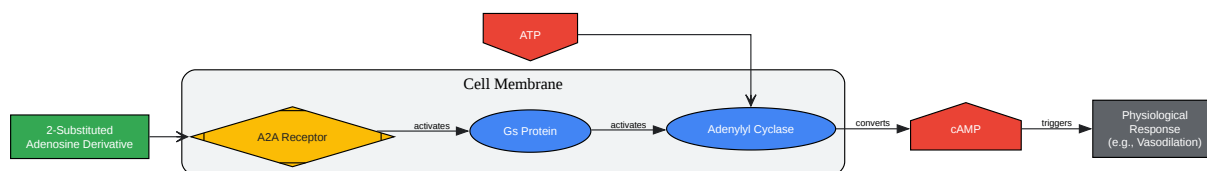
In Vivo Pharmacodynamic and Clearance Study in Rats (2-Chloroadenosine)

An integrated pharmacokinetic-pharmacodynamic study was performed in conscious normotensive rats to quantify the cardiovascular effects of 2-Chloroadenosine.

- **Animal Model:** Normotensive conscious rats.
- **Dosing:** An intravenous infusion of 1.4 mg/kg of 2-Chloroadenosine was administered.
- **Sample Collection:** Serial arterial blood samples were collected to measure drug concentrations.
- **Pharmacodynamic Measurements:** Heart rate and mean arterial blood pressure were continuously recorded.
- **Data Analysis:** Concentration-effect relationships were described using a sigmoidal Emax model to determine the in vivo potency (EC50).

Signaling Pathway and Experimental Workflow

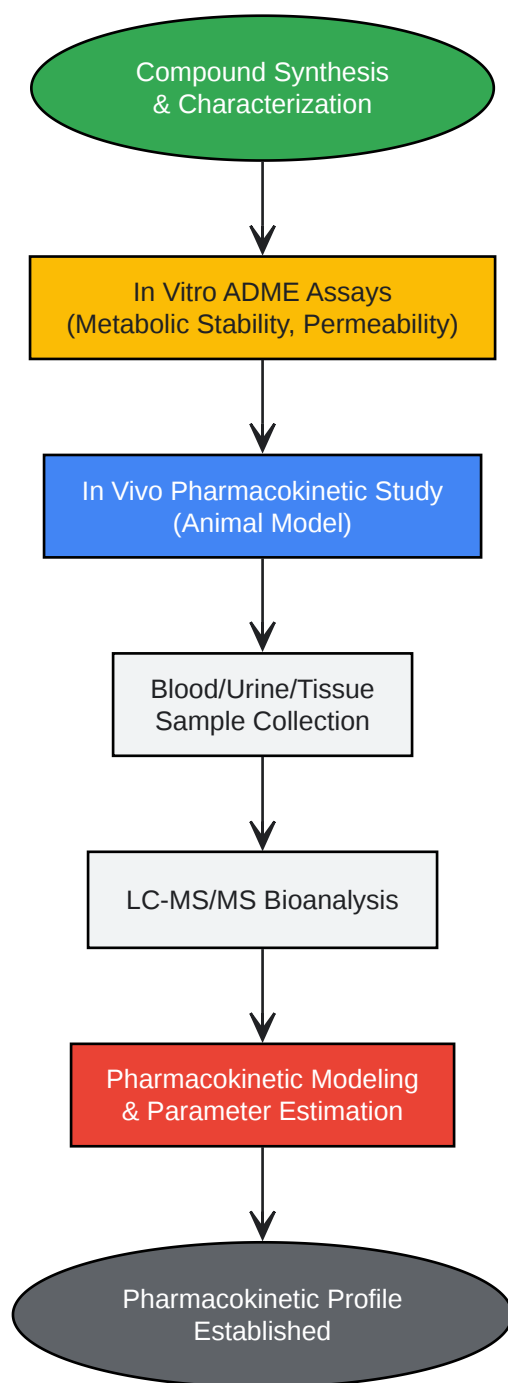
The primary mechanism of action for these 2-substituted adenosine derivatives is the activation of adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2A receptor, a key target, is coupled to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).



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Caption: A2A Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic properties of a novel adenosine derivative.



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Caption: Experimental Workflow for Pharmacokinetic Profiling.

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